molecular formula C11H11IO3 B12635448 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde CAS No. 921931-93-3

2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde

Cat. No.: B12635448
CAS No.: 921931-93-3
M. Wt: 318.11 g/mol
InChI Key: XQRIRDSMOGNOGV-UHFFFAOYSA-N
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Description

2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde is an aromatic aldehyde compound with a complex structure It features an iodine atom, a methoxy group, and a prop-2-en-1-yloxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde typically involves multiple steps. One common method starts with the iodination of 4-methoxybenzaldehyde, followed by the introduction of the prop-2-en-1-yloxy group through an etherification reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzoic acid.

    Reduction: 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Iodoisovanillin: Similar structure but with a hydroxyl group instead of a prop-2-en-1-yloxy group.

    Vanillin: Contains a methoxy and hydroxyl group but lacks the iodine atom.

    3-Hydroxy-2-iodo-4-methoxybenzaldehyde: Similar structure but with a hydroxyl group instead of a prop-2-en-1-yloxy group.

Uniqueness

2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde is unique due to the presence of both the iodine atom and the prop-2-en-1-yloxy group, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

921931-93-3

Molecular Formula

C11H11IO3

Molecular Weight

318.11 g/mol

IUPAC Name

2-iodo-4-methoxy-3-prop-2-enoxybenzaldehyde

InChI

InChI=1S/C11H11IO3/c1-3-6-15-11-9(14-2)5-4-8(7-13)10(11)12/h3-5,7H,1,6H2,2H3

InChI Key

XQRIRDSMOGNOGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)I)OCC=C

Origin of Product

United States

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